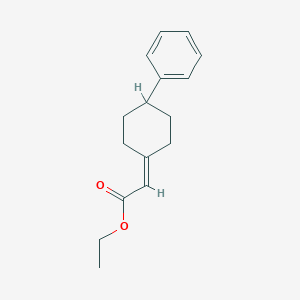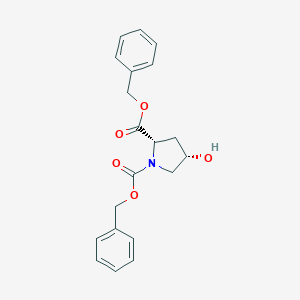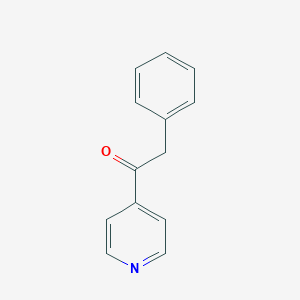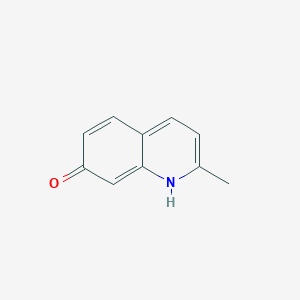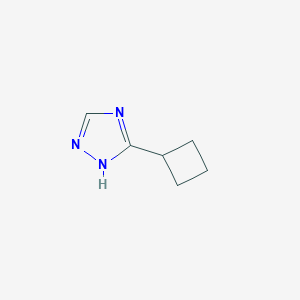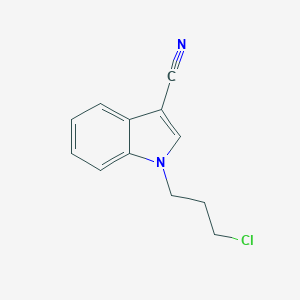
1-(3-Chloropropyl)-3-cyanoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-cyanoindole is a chemical compound that belongs to the indole class. It is a synthetic compound that is used in various scientific research applications. The compound is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-cyanoindole is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase. This inhibition leads to the disruption of DNA replication and transcription, which ultimately leads to cell death.
Efectos Bioquímicos Y Fisiológicos
1-(3-Chloropropyl)-3-cyanoindole has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to their death. It has also been found to increase the levels of acetylated histones, which are involved in the regulation of gene expression. In addition, the compound has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Chloropropyl)-3-cyanoindole in lab experiments is its high yield of synthesis. The compound is also relatively stable, which makes it easy to handle and store. However, one of the limitations of using the compound is its toxicity. The compound can be toxic to cells, and it can also be harmful to humans if not handled properly.
Direcciones Futuras
There are several future directions for the use of 1-(3-Chloropropyl)-3-cyanoindole in scientific research. One direction is the development of more potent and selective inhibitors of histone deacetylase. Another direction is the development of drugs that target specific types of cancer cells. In addition, the compound can be used in the development of drugs for the treatment of other diseases such as autoimmune disorders and viral infections.
Conclusion
1-(3-Chloropropyl)-3-cyanoindole is a synthetic compound that has several scientific research applications. It is synthesized through various methods, and it has been found to have several biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
1-(3-Chloropropyl)-3-cyanoindole can be synthesized through various methods. One of the most common methods is the reaction of 3-cyanoindole with 3-chloropropylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol. The yield of the reaction is usually high, and the compound can be purified through various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-cyanoindole has several scientific research applications. One of the most common applications is in the field of medicinal chemistry. The compound has been found to have antitumor activity, and it has been used in the development of anticancer drugs. It has also been used in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
156237-50-2 |
|---|---|
Nombre del producto |
1-(3-Chloropropyl)-3-cyanoindole |
Fórmula molecular |
C12H11ClN2 |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)indole-3-carbonitrile |
InChI |
InChI=1S/C12H11ClN2/c13-6-3-7-15-9-10(8-14)11-4-1-2-5-12(11)15/h1-2,4-5,9H,3,6-7H2 |
Clave InChI |
HJAOMWOFJPBKFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCl)C#N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CCCCl)C#N |
Sinónimos |
1-(3-Chloropropyl)-3-cyanoindole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)
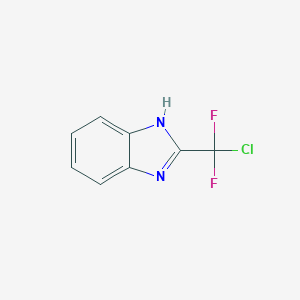
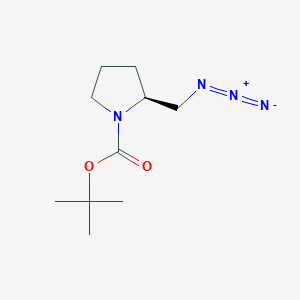
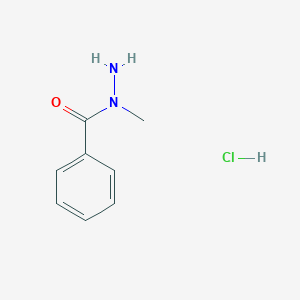
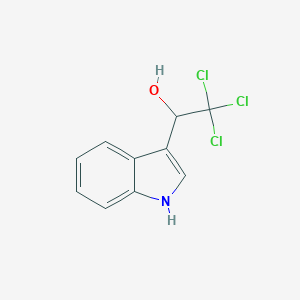
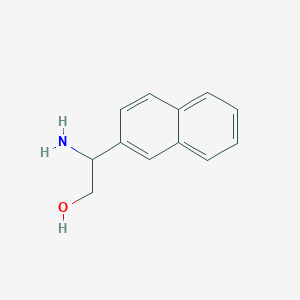
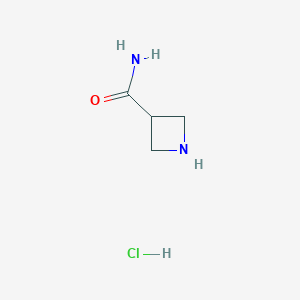
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
